molecular formula C12H13N3O3 B14303717 N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide CAS No. 112158-56-2

N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide

Cat. No.: B14303717
CAS No.: 112158-56-2
M. Wt: 247.25 g/mol
InChI Key: QFFQXLHNEPZDOE-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide is a complex organic compound with a unique structure that includes a quinoxaline ring, a hydroxyethyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide typically involves the reaction of 3-methylquinoxaline-2,4-dione with 2-aminoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reaction mixture is continuously fed into a reactor where the reaction takes place under optimized conditions of temperature and pressure. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

    Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of N-(2-carboxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide.

    Reduction: Formation of N-(2-hydroxyethyl)-3-methyl-4,5-dihydroquinoxaline-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyldiethanolamine: Similar in having a hydroxyethyl group but differs in its overall structure and applications.

    N-(2-Hydroxyethyl)ethylenediamine: Shares the hydroxyethyl group but has a different core structure and chemical properties.

    N-(2-Hydroxyethyl)formamide: Contains a hydroxyethyl group but differs in its functional groups and uses.

Uniqueness

N-(2-Hydroxyethyl)-3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxamide is unique due to its quinoxaline ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

112158-56-2

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

N-(2-hydroxyethyl)-3-methyl-4-oxidoquinoxalin-4-ium-2-carboxamide

InChI

InChI=1S/C12H13N3O3/c1-8-11(12(17)13-6-7-16)14-9-4-2-3-5-10(9)15(8)18/h2-5,16H,6-7H2,1H3,(H,13,17)

InChI Key

QFFQXLHNEPZDOE-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N=C1C(=O)NCCO)[O-]

Origin of Product

United States

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